2-Phenylpropanehydrazide

Description

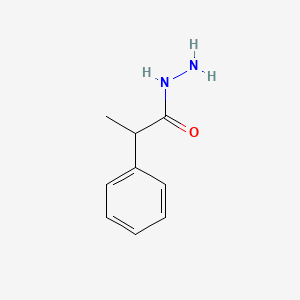

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-phenylpropanehydrazide |

InChI |

InChI=1S/C9H12N2O/c1-7(9(12)11-10)8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) |

InChI Key |

AJFUTCZBTOLZJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Phenylpropanehydrazide

Strategic Approaches to 2-Phenylpropanehydrazide Synthesis

The synthesis of this compound is fundamentally centered on the creation of a stable amide bond between a 2-phenylpropanoic acid backbone and a hydrazine (B178648) moiety. The efficiency and yield of this process are highly dependent on the chosen synthetic strategy, including the activation of the carboxylic acid precursor and the specific hydrazination conditions employed.

The most common and direct route to this compound begins with 2-phenylpropanoic acid or its derivatives. nih.govnih.gov The carboxylic acid itself is generally unreactive towards direct condensation with hydrazine. Therefore, it must first be converted into a more reactive intermediate. Standard laboratory procedures facilitate this activation through two primary pathways:

Formation of Acyl Chlorides: 2-Phenylpropanoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce the highly reactive 2-phenylpropanoyl chloride. This acyl chloride readily reacts with hydrazine in the next step.

Formation of Esters: Alternatively, the carboxylic acid can undergo Fischer esterification by reacting it with an alcohol (commonly methanol (B129727) or ethanol) in the presence of a strong acid catalyst. The resulting ester, for instance, methyl 2-phenylpropanoate, serves as a suitable precursor for hydrazination.

These precursor-based routes are foundational, providing reliable and scalable methods for accessing the necessary activated intermediates for synthesis. google.comresearchgate.net

Hydrazination is the crucial step where the nitrogen-nitrogen single bond is introduced into the molecule. The protocol involves the nucleophilic acyl substitution of the activated 2-phenylpropanoic acid derivative with hydrazine, most commonly in the form of hydrazine hydrate (B1144303) (N₂H₄·H₂O).

The reaction typically proceeds by adding the activated precursor (the acyl chloride or ester) to a solution of hydrazine hydrate. nih.gov An alcohol, such as ethanol, is frequently used as the solvent. The mixture is often heated under reflux for several hours to drive the reaction to completion. nih.govscholarsresearchlibrary.com Upon cooling, the this compound product often precipitates from the reaction mixture and can be isolated through filtration, followed by purification via recrystallization. bepls.com

While traditional methods are robust, research continues to focus on optimizing synthetic pathways to improve yields, reduce reaction times, and enhance environmental compatibility. Modern techniques such as microwave-assisted synthesis have been successfully applied to the formation of related hydrazone derivatives and could be adapted for the hydrazide synthesis step. minarjournal.com Microwave irradiation can significantly shorten reaction times from hours to minutes by promoting rapid and uniform heating. minarjournal.com Furthermore, the development of continuous flow synthesis protocols offers potential for safer, more scalable, and highly controlled production of hydrazide derivatives. researchgate.net Optimization also involves fine-tuning reaction parameters like solvent choice, temperature, and molar ratios of reactants to maximize the yield and purity of this compound.

Derivatization Reactions and Structural Diversification of this compound

The true synthetic value of this compound lies in its role as a scaffold for structural diversification. libretexts.org The terminal primary amine of the hydrazide group is a reactive nucleophile, and the adjacent secondary amine can participate in cyclization reactions, making it an ideal starting point for synthesizing a variety of derivatives.

One of the most fundamental derivatization reactions of this compound is its condensation with aldehydes and ketones to form hydrazones, a class of compounds also known as Schiff bases. libretexts.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. nih.gov

The synthesis is typically straightforward, involving the refluxing of an equimolar mixture of this compound and the desired carbonyl compound in a protic solvent like ethanol. sysrevpharm.org A catalytic amount of a weak acid, such as glacial acetic acid, is often added to facilitate the dehydration step. sysrevpharm.org The resulting hydrazones are often crystalline solids that can be easily purified. This reaction provides a gateway to a vast library of derivatives, as a wide range of substituted aldehydes and ketones can be utilized. minarjournal.comnih.gov

| Precursor 1 | Precursor 2 | Reaction Conditions | Product Class |

| This compound | Benzaldehyde | Ethanol, cat. Acetic Acid, Reflux | Hydrazone |

| This compound | 4-Chlorobenzaldehyde | Ethanol, cat. Acetic Acid, Reflux | Hydrazone |

| This compound | Acetone | Ethanol, cat. Acetic Acid, Reflux | Hydrazone |

| This compound | 4-Methoxybenzaldehyde | Ethanol, cat. Acetic Acid, Reflux | Hydrazone |

The hydrazide and its hydrazone derivatives are excellent precursors for the synthesis of various five- and six-membered heterocyclic rings, which are prominent motifs in many biologically active compounds.

Oxadiazoles: this compound can be used to synthesize 1,3,4-oxadiazole (B1194373) rings. A common method involves reacting the hydrazide with an acyl chloride to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization, often using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid, to yield the 5-substituted-2-(1-phenylethyl)-1,3,4-oxadiazole. rjptonline.org

Thiazolidinones: 4-Thiazolidinone rings can be synthesized from the hydrazone derivatives of this compound. mdpi.comresearchgate.net In a typical procedure, the hydrazone (Schiff base) is reacted with thioglycolic acid (mercaptoacetic acid). scholarsresearchlibrary.com This reaction is a cyclocondensation where the thiol group adds to the imine double bond, and the carboxylic acid condenses with the secondary amine of the hydrazone moiety to form the five-membered thiazolidinone ring. sysrevpharm.org The reaction is often carried out in an inert solvent like dioxane or benzene, sometimes with a dehydrating agent or catalyst like anhydrous zinc chloride. scholarsresearchlibrary.com

Azetidinones: The 2-azetidinone ring, also known as the β-lactam ring, is a core structure in many important antibiotics. derpharmachemica.comjgtps.com These four-membered rings can be synthesized from the hydrazone derivatives of this compound via the Staudinger cycloaddition reaction. derpharmachemica.com This [2+2] cycloaddition involves reacting the Schiff base with a ketene, which is typically generated in-situ from chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine. nih.govbepls.com The reaction is usually performed in a non-polar solvent like dioxane at room temperature or with gentle heating. nih.gov

| Hydrazone Precursor (from this compound + Aldehyde) | Cyclizing Agent | Reaction Conditions | Heterocyclic Product |

| N'-Benzylidene-2-phenylpropanehydrazide | Thioglycolic Acid | Dioxane, Reflux | 2-Phenyl-3-(2-phenylpropanamido)thiazolidin-4-one |

| N'-(4-Chlorobenzylidene)-2-phenylpropanehydrazide | Thioglycolic Acid | Dioxane, Reflux | 2-(4-Chlorophenyl)-3-(2-phenylpropanamido)thiazolidin-4-one |

| N'-Benzylidene-2-phenylpropanehydrazide | Chloroacetyl Chloride | Dioxane, Triethylamine | 3-Chloro-4-phenyl-1-(2-phenylpropanamido)azetidin-2-one |

| N'-(4-Chlorobenzylidene)-2-phenylpropanehydrazide | Chloroacetyl Chloride | Dioxane, Triethylamine | 3-Chloro-4-(4-chlorophenyl)-1-(2-phenylpropanamido)azetidin-2-one |

An in-depth analysis of advanced synthetic methodologies and chemical transformations is crucial for unlocking the full potential of this compound and its derivatives in medicinal chemistry and materials science. This article explores sophisticated strategies for the modification of this scaffold, focusing on the phenylpropane backbone, linker functionalities, and the systematic introduction of various substituents. Furthermore, it delves into the design and synthesis of bioisosteric analogues to enhance pharmacokinetic and pharmacodynamic properties.

3 Modifications of the Phenylpropane Backbone and Linker Functionalities

The structural integrity of the 2-phenylpropane backbone and the nature of the linker to the hydrazide moiety are pivotal for biological activity. Advanced synthetic strategies allow for precise modifications to this core structure, enabling the exploration of structure-activity relationships (SAR).

One key modification involves altering the length and rigidity of the linker. Homologation, the process of adding methylene (B1212753) units, can be achieved through various synthetic routes. For instance, starting from a substituted phenylacetic acid, a multi-step synthesis involving chain extension followed by hydrazinolysis can yield analogues with longer linkers. Conversely, linkers can be constrained by incorporating cyclic structures, such as cyclopropane (B1198618) or cyclobutane (B1203170) rings, to limit conformational flexibility. This can lead to a more defined orientation of the phenyl and hydrazide moieties, potentially enhancing binding affinity to biological targets.

Modifications to the phenylpropane backbone itself can involve the introduction of heteroatoms or the creation of unsaturated systems. For example, replacing a methylene group with an oxygen or nitrogen atom can alter the polarity and hydrogen bonding capabilities of the molecule. The introduction of a double or triple bond within the linker can also significantly impact the molecule's geometry and electronic properties. These modifications can be achieved through standard synthetic transformations, such as Williamson ether synthesis for oxygen insertion or multi-step sequences involving elimination reactions to introduce unsaturation.

Table 1: Examples of Phenylpropane Backbone and Linker Modifications

| Modification Type | Example Structure | Synthetic Precursor | Potential Impact |

| Linker Homologation | 3-Phenylbutanehydrazide | 3-Phenylbutanoic acid | Altered distance between pharmacophores |

| Linker Cyclization | 1-(2-Phenylcyclopropyl)methanehydrazide | 2-Phenylcyclopropanecarboxylic acid | Reduced conformational flexibility |

| Heteroatom Insertion | 2-(Phenoxy)propanehydrazide | 2-Phenoxypropanoic acid | Modified polarity and H-bonding |

| Introduction of Unsaturation | (E)-4-Phenylbut-2-enehydrazide | (E)-4-Phenylbut-2-enoic acid | Altered geometry and electronics |

4 Systematic Exploration of Aromatic and Aliphatic Substituents

The systematic exploration of aromatic and aliphatic substituents on the this compound scaffold is a cornerstone of rational drug design. These substitutions can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its biological activity and pharmacokinetic profile.

On the aromatic ring, a wide array of substituents can be introduced to probe electronic and steric effects. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can be installed at the ortho, meta, and para positions to modulate the electron density of the phenyl ring. The synthesis of these derivatives typically involves starting with the appropriately substituted phenylacetone (B166967) or a related precursor. The Hammett electronic parameters (σ) can be used to quantify the electronic influence of these substituents and establish quantitative structure-activity relationships (QSAR).

Aliphatic substitutions on the propane (B168953) linker can also be systematically varied. For example, the methyl group at the 2-position can be replaced with larger alkyl groups (ethyl, propyl) or with functionalized moieties to explore steric tolerance and potential new interactions with a biological target. Fluorination is another common strategy; the introduction of fluorine atoms can enhance metabolic stability and binding affinity.

Table 2: Systematic Substituent Exploration and its Rationale

| Position of Substitution | Substituent Type | Example Substituent | Rationale for Exploration |

| Phenyl Ring (Para) | Electron-donating | -OCH₃ | Increase electron density, potential for H-bond acceptance |

| Phenyl Ring (Meta) | Electron-withdrawing | -CF₃ | Decrease electron density, increase lipophilicity |

| Propane Linker (α-carbon) | Small Alkyl | -CH₂CH₃ | Probe steric limitations in binding pocket |

| Propane Linker (β-carbon) | Halogen | -F | Enhance metabolic stability, alter electronic properties |

5 Design and Synthesis of Bioisosteric Analogues (e.g., Amide Replacements)

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool for optimizing lead compounds. In the context of this compound, the hydrazide moiety is a prime target for bioisosteric replacement to improve metabolic stability and other pharmacokinetic properties. The hydrazide group is susceptible to metabolic cleavage, and its replacement can lead to more robust drug candidates.

A common bioisosteric replacement for the hydrazide group is the amide functionality. Amides are generally more stable to hydrolysis than hydrazides. The synthesis of the corresponding 2-phenylpropanamide (B1200545) can be readily achieved by coupling 2-phenylpropanoic acid with an appropriate amine. Beyond simple amides, a variety of other bioisosteres for the hydrazide group can be considered, each with its own unique set of properties.

Other potential bioisosteric replacements include:

1,3,4-Oxadiazoles: These five-membered heterocyclic rings are known to be effective amide and hydrazide bioisosteres. They can be synthesized from the corresponding hydrazide by reaction with an orthoester or a carboxylic acid derivative.

1,2,4-Triazoles: Similar to oxadiazoles, triazoles are stable heterocyclic systems that can mimic the hydrogen bonding pattern of the hydrazide group.

Sulfonamides: This functional group can also serve as a non-classical bioisostere for the amide/hydrazide moiety, offering a different geometric and electronic profile.

The choice of a particular bioisostere will depend on the specific goals of the optimization program, such as improving metabolic stability, enhancing target affinity, or altering solubility.

Table 3: Bioisosteric Replacements for the Hydrazide Moiety

| Bioisostere | Example Structure | Key Features |

| Amide | 2-Phenylpropanamide | Increased metabolic stability |

| 1,3,4-Oxadiazole | 2-(1-Phenylethyl)-1,3,4-oxadiazole | Rigid, stable heterocycle |

| 1,2,4-Triazole | 3-(1-Phenylethyl)-1H-1,2,4-triazole | Can act as H-bond donor/acceptor |

| Sulfonamide | N-Amino-2-phenylpropanesulfonamide | Different geometry and electronics |

Comprehensive Spectroscopic and Crystallographic Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 2-phenylpropanehydrazide, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound. The expected chemical shifts are predicted based on the analysis of similar phenylhydrazide structures and standard chemical shift correlation tables. nih.govhmdb.ca

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the hydrazide protons. The integration of these signals would confirm the number of protons in each environment. chemicalbook.commsu.edu The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). The methine (CH) proton, being adjacent to the phenyl group, would be found further downfield, likely as a multiplet due to coupling with the neighboring methyl protons. The two methyl (CH₃) groups are expected to be diastereotopic and thus may show slightly different chemical shifts, appearing as doublets due to coupling with the methine proton. The hydrazide protons (NH and NH₂) are often broad and their chemical shifts can be variable due to hydrogen bonding and exchange with the solvent. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. weebly.com The carbonyl carbon of the hydrazide group is anticipated to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. rsc.org The aromatic carbons will produce a set of signals between δ 125-145 ppm. The methine carbon and the methyl carbons will appear in the aliphatic region of the spectrum. hmdb.cahmdb.ca

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~172.5 |

| Aromatic C (quaternary) | - | ~142.0 |

| Aromatic CH | ~7.20 - 7.40 (m) | ~128.8, ~127.5, ~126.9 |

| Methine (CH) | ~3.60 (septet) | ~45.0 |

| Methyl (CH₃) | ~1.25 (d) | ~21.0 |

| NH | ~8.5 (br s) | - |

| NH₂ | ~4.5 (br s) | - |

| Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions. 'm' denotes multiplet, 'septet' denotes a seven-line pattern, 'd' denotes doublet, and 'br s' denotes a broad singlet. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the this compound molecule. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. magritek.comasahilab.co.jp For this compound, a cross-peak would be expected between the methine (CH) proton and the methyl (CH₃) protons, confirming their adjacency. researchgate.net Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. np-mrd.orgresearchgate.nethmdb.cahmdb.cacolumbia.edu This technique would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a correlation between the methine proton signal and the methine carbon signal, and between the methyl proton signals and the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. columbia.edunp-mrd.orgresearchgate.netlibretexts.org This is particularly useful for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for this compound would include a correlation from the methyl protons to the methine carbon and the carbonyl carbon, and from the methine proton to the aromatic carbons and the carbonyl carbon.

Specialized NMR Applications (e.g., Saturation Transfer Difference NMR, Nuclear Overhauser Effect Spectroscopy, Lanthanide Shift Reagents)

While not routinely required for a molecule of this size, specialized NMR techniques can provide further structural and conformational details.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation. uic.eduacdlabs.comrsc.orgethz.chchemrxiv.org For this compound, NOE correlations could be observed between the methine proton and the ortho-protons of the phenyl ring, as well as between the hydrazide protons and nearby protons, depending on the preferred conformation.

Lanthanide Shift Reagents (LSRs): The addition of a chiral lanthanide shift reagent can be used to resolve the signals of enantiomers in a racemic mixture, which would be relevant if this compound is chiral. LSRs can also help to simplify complex spectra by inducing large chemical shifts in protons near a coordinating functional group, such as the carbonyl or amine groups in this molecule.

Saturation Transfer Difference (STD) NMR: This technique is primarily used to study the binding of a small molecule to a large protein. While not directly applicable to the structural elucidation of this compound itself, it would be a valuable tool for investigating its interactions with biological macromolecules.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. dntb.gov.ua

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. researchgate.netresearchgate.netyoutube.comspectroscopyonline.com The N-H stretching vibrations of the hydrazide group would appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption typically found around 1650-1680 cm⁻¹. vulcanchem.com The N-H bending vibration (Amide II band) is expected around 1550-1620 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Typical FT-IR Data for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1550 - 1620 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. nasa.govspectroscopyonline.comresearchgate.nethoriba.com While polar bonds like C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. The aromatic ring vibrations in this compound are expected to be particularly prominent in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl ring should give a strong band around 1600 cm⁻¹. Aliphatic C-H stretching and bending vibrations will also be visible. The C=O stretch may be weaker in the Raman spectrum compared to the IR spectrum.

Predicted Raman Data for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3070 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring Stretch | ~1600 | Strong |

| C=O Stretch | 1650 - 1680 | Weak-Medium |

| Phenyl Ring Breathing | ~1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound. rsc.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally determining the molecular formula of a compound. mdpi.comspectralworks.com This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. rsc.org For this compound, HRMS analysis would yield a precise mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This experimentally determined accurate mass can then be compared to the calculated exact mass for the proposed molecular formula, C₉H₁₂N₂O. A very small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula.

For instance, in a typical HRMS analysis using a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the observed m/z value for the [M+H]⁺ ion of this compound would be compared to its calculated monoisotopic mass. researchgate.netnih.govbroadinstitute.org The ability of modern high-resolution instruments to resolve isotopic peaks further aids in confirming the elemental composition. broadinstitute.org

Table 1: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₉H₁₂N₂O | 164.09496 |

| [M+H]⁺ | C₉H₁₃N₂O⁺ | 165.10224 |

| [M+Na]⁺ | C₉H₁₂N₂ONa⁺ | 187.08415 |

Note: This table presents theoretical values. Actual experimental values would be subject to instrumental variations.

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecular ion, creating a unique pattern of fragment ions that serves as a "fingerprint" for the molecule. savemyexams.com Analysis of these fragmentation patterns provides valuable structural information. youtube.com The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve cleavage of the weaker bonds in the molecule.

Common fragmentation pathways for hydrazides include cleavage of the N-N bond, the C-N bond, and bonds within the phenylpropane moiety. arizona.edulibretexts.org The relative abundance of the resulting fragment ions can help to piece together the structure of the original molecule. docbrown.info

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z | Possible Fragment Ion | Plausible Structure |

| 133 | [C₉H₉O]⁺ | Phenylpropenone cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: The fragmentation pattern can be complex and may include rearrangement products. This table represents some of the expected primary fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgsci-hub.se The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to the π → π* transitions of the aromatic phenyl ring and the n → π* transitions associated with the carbonyl and hydrazide functional groups. lcms.cz

Table 3: Typical UV-Vis Absorption Data for Phenyl-substituted Carbonyl Compounds

| Chromophore | Transition | Typical λmax (nm) |

| Phenyl | π → π | ~200-220 |

| Phenyl | π → π (fine structure) | ~250-270 |

| Carbonyl | n → π | ~270-300 (weak) |

| Phenyl-C=O | π → π | ~240-280 (strong) |

Note: The exact λmax values for this compound would need to be determined experimentally.

X-ray Crystallography and Solid-State Structural Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound is grown and then exposed to a beam of X-rays. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. uol.debruker.com

For analogous hydrazide structures, X-ray crystallography has revealed important conformational details, such as the dihedral angles between different parts of the molecule. vulcanchem.com For this compound, this analysis would precisely define the geometry of the hydrazide group, the orientation of the phenyl ring relative to the propanoyl chain, and the conformation of the isopropyl group. This information is crucial for understanding how the molecule packs in the crystal lattice and engages in intermolecular interactions.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netuq.edu.au This analysis is performed on the data obtained from the single-crystal X-ray diffraction experiment. The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal, color-coded to show the nature and strength of the intermolecular contacts.

For this compound, Hirshfeld surface analysis would reveal the presence and relative importance of various intermolecular interactions, such as hydrogen bonds (e.g., N-H···O), and other weaker contacts like C-H···O and C-H···π interactions. vulcanchem.comresearchgate.net These interactions play a critical role in stabilizing the crystal structure. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is compared against the theoretical values calculated from the molecular formula to verify the compound's empirical formula and purity.

For this compound, with the molecular formula C₉H₁₂N₂O, the theoretical elemental composition is calculated as follows:

Molecular Weight: 164.21 g/mol

The analysis involves the combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured to determine the quantities of each element present. huji.ac.il The results are typically considered acceptable if they fall within ±0.4% of the calculated theoretical values, a common standard in chemical research. libretexts.org

Table 1: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 65.86 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.37 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.06 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.74 |

| Total | 164.208 | 100.00 |

Note: Values are calculated based on standard atomic weights and may vary slightly depending on the values used.

Combined Spectroscopic Approaches for Structure Determination

The definitive structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic methods, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they leave little ambiguity as to the molecule's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. wpmucdn.comsavemyexams.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum.

For this compound, the key functional groups—the amide (hydrazide) and the phenyl group—give rise to characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3350 - 3250 | Medium, often two bands for -NH₂ |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretch | ~1670 | Strong |

| N-H (Amide II) | Bend | ~1620 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

The presence of a strong absorption around 1670 cm⁻¹ is indicative of the carbonyl (C=O) group of the hydrazide. The bands in the 3350-3250 cm⁻¹ region correspond to the N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) parts of the hydrazide moiety. Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ further confirm the presence of both the phenyl ring and the propane (B168953) chain. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR Spectroscopy: This technique identifies the different types of protons based on their chemical shift (δ), which is influenced by their electronic environment. msu.edu The integration of the signal reveals the relative number of protons of each type, and the splitting pattern (multiplicity) gives information about adjacent protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | Hydrazide amine | ~4.2 (broad) | Singlet | 2H |

| -NH- | Hydrazide amide | ~9.0 (broad) | Singlet | 1H |

| C₆H₅- | Aromatic | 7.2 - 7.4 | Multiplet | 5H |

| C₆H₅-CH - | Methine | ~3.6 | Quartet | 1H |

| -CH-CH₃ | Methyl | ~1.4 | Doublet | 3H |

The chemical shifts are estimates and can vary based on the solvent and other conditions. The broadness of the N-H signals is due to hydrogen bonding and quadrupole effects.

¹³C NMR Spectroscopy: This method detects the different carbon atoms in the molecule. huji.ac.il The chemical shift of each carbon provides insight into its bonding and environment (e.g., aliphatic, aromatic, carbonyl).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Environment | Predicted Chemical Shift (δ, ppm) |

| -C =O | Carbonyl | ~175 |

| C -Phenyl (ipso) | Aromatic (substituted) | ~140 |

| C H-Phenyl (ortho, meta, para) | Aromatic | 126 - 129 |

| C₆H₅-C H- | Methine | ~45 |

| -CH-C H₃ | Methyl | ~18 |

The chemical shifts are estimates. Quaternary carbons, like the carbonyl carbon, typically show weaker signals. huji.ac.il

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. arizona.edu It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₁₂N₂O), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 164. sigmaaldrich.comchemexper.com The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

The fragmentation pattern is also highly informative. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the bonds adjacent to the carbonyl group. libretexts.org

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Formula |

| 164 | Molecular Ion [M]⁺ | [C₉H₁₂N₂O]⁺ |

| 105 | [C₆H₅-CH(CH₃)-CO]⁺ | [C₉H₉O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

By combining these techniques, a complete structural picture emerges. Elemental analysis confirms the empirical formula. IR spectroscopy identifies the key functional groups (amide, phenyl). ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework and the connectivity of the atoms. Finally, mass spectrometry confirms the molecular weight and provides additional structural evidence through fragmentation analysis. This multi-faceted approach is the standard for the rigorous structural elucidation of organic compounds. uq.edu.auresearchgate.net

The requested analyses, including detailed Density Functional Theory (DFT) studies on its electronic structure and molecular geometry, Ab Initio and Semi-Empirical methods, Conformational Analysis, Potential Energy Surface Mapping, Quantum Theory of Atoms in Molecules (QTAIM), and Interacting Quantum Atoms (IQA) have not been published specifically for this compound.

While general principles and applications of these computational methods exist for other related molecules, the strict adherence to the subject compound as per the instructions prevents the inclusion of such data. Generating a thorough, informative, and scientifically accurate article with the required data tables and detailed research findings is not possible without published research focused solely on this compound.

Therefore, the content for the requested article outline cannot be generated at this time.

Advanced Computational Chemistry and Theoretical Investigations

Chemical Bonding and Interaction Analysis

Noncovalent Interactions (NCI) Index Analysis

The Noncovalent Interactions (NCI) index is a powerful computational tool used to visualize and analyze weak, noncovalent interactions within and between molecules. wikipedia.orgnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org This analysis allows for the identification of hydrogen bonds, van der Waals interactions, and steric clashes, which are crucial for understanding molecular recognition and crystal packing. wikipedia.orgnih.gov

A review of the scientific literature indicates that no specific Noncovalent Interactions (NCI) Index Analysis studies have been published for 2-Phenylpropanehydrazide or its immediate derivatives. Such an analysis would be valuable in elucidating the intricate network of noncovalent forces that govern its three-dimensional structure and its interactions with biological targets or other molecules. The NCI method can reveal detailed information about the nature and strength of these interactions through 3D visualization, where different colors represent different types of interactions. scielo.org.mx

Extended Transition State Coupled with Natural Orbitals for Chemical Valence (ETS-NOCV)

The Extended Transition State coupled with Natural Orbitals for Chemical Valence (ETS-NOCV) method is a sophisticated quantum chemical tool for analyzing the nature of chemical bonds. researchgate.netrsc.org It partitions the interaction energy between molecular fragments into electrostatic, Pauli repulsion, and orbital interaction terms. The orbital interaction term can be further decomposed into contributions from different pairs of natural orbitals for chemical valence, providing a detailed picture of the flow of electron density upon bond formation. researchgate.netnih.gov

Currently, there are no published studies in the scientific literature that apply the ETS-NOCV method to this compound or its derivatives. An ETS-NOCV analysis could provide a quantitative and qualitative understanding of the bonding between different fragments of the molecule, for instance, the interaction between the phenylpropane moiety and the hydrazide group. This would offer deep insights into the electronic structure and reactivity of the compound.

Energy Frameworks Analysis

Energy frameworks analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis helps in understanding the stability of the crystal structure by depicting the strengths and topologies of different types of interactions, such as electrostatic, dispersion, and total energy.

While no energy frameworks analysis has been reported for this compound, a study on a Zinc(II) complex of a Schiff base ligand derived from 3-phenylpropanehydrazide, specifically N'-(3-methyl-2-hydroxybenzylidene)-3-phenylpropanehydrazide, has utilized this method. The analysis revealed the energetic landscape of the crystal packing, highlighting the dominant intermolecular forces that stabilize the supramolecular architecture.

Table 1: Illustrative Interaction Energy Components from Energy Frameworks Analysis (Hypothetical for a Phenylpropanehydrazide Derivative Crystal)

| Interaction Type | Energy Component | Strength (kJ/mol) |

| Pair 1 | Electrostatic | -25.4 |

| Pair 1 | Dispersion | -45.8 |

| Pair 1 | Total Energy | -71.2 |

| Pair 2 | Electrostatic | -15.1 |

| Pair 2 | Dispersion | -30.2 |

| Pair 2 | Total Energy | -45.3 |

This table is a hypothetical representation to illustrate the type of data obtained from an energy frameworks analysis and does not represent actual data for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are fundamental in predicting and understanding the behavior of molecules at an atomic level. These methods are widely used in drug discovery and materials science.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. jussieu.fr This technique allows for the study of conformational changes, binding processes, and the influence of solvent on molecular behavior over time.

Although no specific MD simulation studies on this compound have been found in the literature, research on other hydrazide derivatives demonstrates the utility of this method. For instance, MD simulations have been employed to study the stability of ligand-receptor complexes, revealing how the ligand and protein adapt to each other upon binding. nih.gov For a hypothetical study of this compound, an MD simulation could be used to explore its conformational landscape and its stability when interacting with a biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr It is extensively used to predict the binding mode and affinity of small molecules to the active site of a protein.

While there are no specific molecular docking studies for this compound in the literature, several studies have been conducted on its derivatives. For example, substituted oxadiazolyl-2-oxoindolinylidene propane (B168953) hydrazide derivatives have been docked into the active site of the COX-II receptor to predict their binding interactions. nih.govresearchgate.net Similarly, a Zinc(II) complex of a phenylpropanehydrazide-based ligand was subjected to molecular docking to understand its binding mode. In another study, hydrazide derivatives were investigated as potential inhibitors of the COX-2 enzyme through molecular docking and dynamics simulations. These studies typically report a docking score, which is an estimate of the binding affinity, and detail the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

Table 2: Representative Molecular Docking Results for Hydrazide Derivatives with Target Proteins

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Substituted oxadiazolyl-2-oxoindolinylidene propane hydrazide | COX-II | -4.44 | Not specified | nih.govresearchgate.net |

| (E)‐N′‐benzylidene‐2‐(4‐isobutylphenyl)propanehydrazide | COX-2 | Not specified | Not specified | |

| (E)‐N′‐(4‐bromobenzylidene)‐2‐(4‐isobutylphenyl)propanehydrazide | COX-2 | Not specified | Not specified |

Structure-Based and Ligand-Based Design Principles

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key strategies in the discovery and development of new therapeutic agents. SBDD relies on the three-dimensional structure of the biological target, while LBDD utilizes the knowledge of molecules that are known to interact with the target.

The principles of both SBDD and LBDD have been applied to design and evaluate derivatives of hydrazides. For example, in the development of alkylhydrazide-based HDAC3 inhibitors, both ligand-based (pharmacophore and QSAR models) and structure-based (molecular docking and MD simulations) methods were employed to understand structure-activity relationships and design novel inhibitors. nih.gov The design of substituted oxadiazolyl-2-oxoindolinylidene propane hydrazides also followed a hybrid approach, where known active pharmacophores (indole and oxadiazole) were combined, and the resulting compounds were evaluated using molecular docking (an SBDD technique). nih.gov

These approaches allow medicinal chemists to rationally design molecules with improved potency, selectivity, and pharmacokinetic properties. The general findings from studies on hydrazide derivatives suggest that the hydrazide moiety can act as a crucial linker or pharmacophoric element, and modifications to the surrounding phenyl and other substituent groups can significantly influence biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., 2D-QSAR, 3D-QSAR, CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are essential for predicting the activity of newly designed molecules.

2D-QSAR analysis establishes a relationship between biological activity and various 2D molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. imist.ma This approach was utilized in a study on N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to understand the structure-activity relationship concerning their inhibitory activity on protoporphyrinogen (B1215707) oxidase. imist.ma Statistical methods like principal component analysis (PCA), multiple linear regression (MLR), and multiple nonlinear regression (MNLR) are employed to build the QSAR models. imist.ma

3D-QSAR methods provide a more detailed understanding by considering the three-dimensional properties of the molecules. These methods are crucial for designing new compounds as they offer insights into how steric, electrostatic, and other fields influence biological activity. researchgate.net Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and a set of aligned molecules. nih.govmdpi.com The resulting fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). nih.gov The output is often visualized as contour maps, where different colored regions indicate areas where modifications to the molecular structure could enhance or decrease activity. nanobioletters.com For instance, green contours might indicate regions where bulky groups are favored, while red contours could suggest areas where electronegative groups are beneficial. nanobioletters.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that calculates similarity indices across five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov This method avoids some of the singularities of the Lennard-Jones and Coulombic potentials at the atomic positions, often leading to better predictive models. nih.gov The results are also presented as contour maps, providing a comprehensive guide for structural modifications. nanobioletters.com

In a 3D-QSAR study on a series of phenylhydrazine (B124118) substituted tetronic acid derivatives with antifungal activity, both CoMFA and CoMSIA models were developed. nih.gov These models showed good predictive ability, which is essential for guiding the synthesis of novel, more potent derivatives. nih.gov The statistical validation of QSAR models is critical, with key parameters being the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a model with good predictability. nanobioletters.comnih.gov

| Study Subject | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings/Contributing Fields | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine substituted tetronic acid derivatives | CoMFA | 0.565 | 0.983 | Model provided a tool for guiding design of new antifungal agents. | nih.gov |

| Phenylhydrazine substituted tetronic acid derivatives | CoMSIA | 0.823 | 0.945 | Model showed good predictive ability for antifungal activity. | nih.gov |

| α1A-Adrenergic Receptor Antagonists | CoMFA | 0.840 | - | Electrostatic, hydrophobic, and hydrogen bonding interactions were important. | researchgate.netnih.gov |

| α1A-Adrenergic Receptor Antagonists | CoMSIA | 0.840 | - | Suggested steric, electrostatic, and hydrophobic interactions play key roles. | researchgate.netnih.gov |

| 6-aryl-5-cyano-pyrimidine LSD1 inhibitors | CoMFA | 0.802 | 0.979 | Electrostatic, hydrophobic and H-bond donor fields were important. | nih.gov |

| 6-aryl-5-cyano-pyrimidine LSD1 inhibitors | CoMSIA | 0.799 | 0.982 | Predicted binding mode and key interactions with the receptor. | nih.gov |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.commdpi.com A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers. dovepress.com These models serve as 3D queries for searching large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.gov

The development of a pharmacophore model can be ligand-based or structure-based. Ligand-based models are created by superimposing a set of active molecules and extracting their common chemical features. dovepress.com Structure-based models are derived from the structure of the biological target, typically by mapping the key interaction points within the binding site. nih.gov

Virtual screening is the computational counterpart to experimental high-throughput screening. It involves the use of pharmacophore models or docking simulations to rapidly screen large libraries of compounds (such as the ZINC database) to identify a smaller subset of promising candidates for further experimental testing. nih.govmdpi.commdpi.com This process significantly reduces the time and cost associated with drug discovery by prioritizing molecules with a higher probability of being active. nih.gov

A relevant study involved the generation of a ligand-based pharmacophore model for eosinophil peroxidase (EPO) inhibitors, which led to the discovery of a class of 2-(phenyl)amino-aceto-hydrazides as potent inhibitors. nih.gov The pharmacophore model was used to screen a database of over 4 million compounds, from which 277 were selected for biological evaluation. nih.gov This successful application demonstrates the power of pharmacophore-based virtual screening to identify novel active scaffolds. nih.gov The identified hits can then serve as a starting point for a "hit-to-lead" optimization program. nih.gov

| Feature | Description | Representation |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Typically represented by a green vector or sphere. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Typically represented by a magenta or purple vector or sphere. |

| Hydrophobic (HY) | A non-polar group that can engage in hydrophobic interactions. | Typically represented by a cyan or blue sphere. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | Typically represented by an orange torus or vectors. |

| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH. | Typically represented by a red sphere with a '+' sign. |

| Negative Ionizable (NI) | A group that is likely to be negatively charged at physiological pH. | Typically represented by a blue sphere with a '-' sign. |

De Novo Design Approaches in Chemical Space Exploration

De novo design refers to computational strategies that aim to construct novel molecules "from scratch" with desired properties, rather than screening existing compound libraries. grafiati.com These methods explore the vastness of chemical space to generate new molecular structures that are optimized to fit a specific pharmacophore model or dock into a target's binding site.

Modern de novo design often leverages advances in artificial intelligence and machine learning. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from large datasets of known molecules to create an "embedded" representation of chemical space. nih.gov By sampling from this space and applying reinforcement learning, these models can iteratively generate new molecular structures that are rewarded based on predicted activity against a target, drug-likeness, and ease of synthesis. nih.gov

This approach is particularly powerful for designing polypharmacology drugs—compounds designed to interact with multiple targets simultaneously. nih.gov For instance, a generative model could be trained to produce molecules that are predicted to inhibit two different protein targets while also possessing favorable physicochemical properties. nih.gov The ability to design binders to conformationally variable targets is an emerging challenge being addressed by these methods. exlibrisgroup.com

While specific applications of de novo design for this compound are not documented, the general methodology provides a powerful framework for its future development. Starting with the core this compound scaffold, computational algorithms could be used to "grow" or modify the molecule fragment by fragment, optimizing its interactions with a target binding site or ensuring it conforms to a validated pharmacophore model. This allows for the exploration of novel chemical entities that might not be conceived through traditional medicinal chemistry intuition alone.

Coordination Chemistry and Supramolecular Assemblies of 2 Phenylpropanehydrazide Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes from 2-phenylpropanehydrazide-based ligands involves a multi-step process that begins with the rational design of the organic ligand, followed by its reaction with a suitable metal salt. Characterization of the resulting coordination compounds is crucial to understanding their structural and electronic properties.

The design of ligands derived from this compound typically involves the condensation reaction of the parent hydrazide with a selected aldehyde or ketone. This reaction yields a hydrazone (Schiff base) ligand, which incorporates an azomethine group (C=N). This group, in conjunction with the carbonyl oxygen and amide nitrogen of the original hydrazide structure, provides multiple coordination sites for metal ions. nih.gov

The general synthetic pathway involves refluxing this compound with an equivalent amount of an aldehyde or ketone in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. nih.gov The versatility of this approach allows for the introduction of various functional groups into the ligand structure by choosing different carbonyl compounds. These modifications can tune the electronic properties, steric hindrance, and coordinating ability of the resulting ligand.

Characterization of these newly synthesized ligands is performed using a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: Shows characteristic vibrational bands for key functional groups, such as the C=O, N-H, and the newly formed C=N.

Mass Spectrometry: Determines the molecular weight of the ligand, confirming its chemical formula. nih.govmdpi.com

Hydrazone ligands derived from this compound are effective chelating agents for a wide range of transition metals. Complexes are typically synthesized by reacting the ligand with a metal salt, such as a chloride, nitrate, or acetate, in a suitable solvent like methanol (B129727) or ethanol. nih.govnih.govscispace.com The reaction mixture is often heated under reflux to ensure completion. scispace.com

The ligand commonly coordinates to the metal center in a bidentate or tridentate fashion. Chelation often occurs through the azomethine nitrogen and the deprotonated enolized carbonyl oxygen. nih.govmdpi.comresearchgate.net This chelation reduces the polarity of the metal ion and increases the lipophilic character of the complex. mdpi.com The stoichiometry of the resulting complexes, frequently 1:1 or 1:2 (metal:ligand), can be controlled by the reaction conditions and the nature of the metal ion and ligand. nih.gov For instance, reactions of a hydrazide-based Schiff base ligand with Cu(II), Co(II), Ni(II), and Zn(II) acetates have been shown to yield complexes with a 1:2 stoichiometric ratio. nih.gov In some cases, non-aqueous synthetic routes are preferred to prevent hydrolysis of the ligand or complex, as has been demonstrated in the synthesis of certain Palladium(II) peptide complexes. nih.gov

The definitive structure and coordination geometry of the metal complexes are elucidated through a combination of analytical techniques.

Spectroscopic Methods:

IR Spectroscopy: Upon complexation, the vibrational frequencies of the C=N and C=O groups typically shift, providing strong evidence of coordination. mdpi.com The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination environment and geometry. researchgate.net

Molar Conductivity: Measurements of molar conductivity in solvents like DMSO can determine whether the complexes are electrolytic or non-electrolytic in nature. nih.gov

Below is a table summarizing typical IR spectral data for a hydrazone ligand and its metal complexes, demonstrating the shifts upon coordination.

| Compound Type | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-N) (cm⁻¹) |

| Free Ligand | ~1600-1650 | ~1550-1620 | - | - |

| Metal Complex | Shifted to lower ν | Shifted to lower ν | ~418-430 | ~547-565 |

| Data derived from representative hydrazone complexes. mdpi.com |

These analytical methods collectively allow for a comprehensive structural characterization of the coordination compounds derived from this compound-based ligands.

Supramolecular Interactions and Self-Assembly

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in the solid-state structures of this compound derivatives and their metal complexes. These weak interactions, particularly hydrogen bonds, direct the self-assembly of individual molecules into ordered, high-dimensional supramolecular architectures. mersin.edu.tr

Hydrogen bonds are highly directional and specific non-covalent interactions that are fundamental to the construction of supramolecular assemblies. rsc.org In derivatives of this compound, the amide (–C(O)NH–) functionality is a potent source of hydrogen bond donors (N-H) and acceptors (C=O). These groups can form robust and predictable intermolecular hydrogen bonds, often leading to the formation of chains, sheets, or 3D networks. rsc.orgresearchgate.netnih.gov

The self-assembly process is driven by the collective strength of multiple hydrogen bonds. nih.gov For instance, acylhydrazine units are known to form unique reticular hydrogen-bonding cross-links that can significantly enhance the mechanical properties of materials. nih.gov The resulting supramolecular structures can exhibit fascinating topologies and are often stabilized by a cooperative network of interactions. mersin.edu.trresearchgate.net In coordination compounds, coordinated water molecules or counter-ions can also participate in the hydrogen-bonding network, further extending the supramolecular framework. mdpi.com

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the foundation of supramolecular chemistry. rsc.org The functional groups present in this compound derivatives allow them to act as hosts or guests in molecular recognition events. The process is governed by a combination of interactions, including:

Hydrogen Bonding: As discussed, the amide group is a primary driver for recognition. rsc.org

π-π Stacking: The phenyl ring of the this compound core can interact with other aromatic systems.

CH/π Interactions: Weak hydrogen bonds between C-H groups and the electron cloud of an aromatic ring can contribute to the stability of a host-guest complex. nih.govscielo.org.mx

These principles have been demonstrated in various systems. For example, calix researchgate.netpyrrole-based receptors have been used for the molecular recognition of pyrazine N,N'-dioxide, where the guest molecule is held within a cavity through multiple non-covalent interactions. nih.govrsc.org Similarly, the specific arrangement of functional groups can lead to chiral recognition, where a host molecule preferentially binds to one enantiomer of a chiral guest. nih.gov The design of this compound derivatives with specific functionalities can thus lead to receptors capable of selective molecular recognition.

Programmed Folding and Hierarchical Assembly

The programmed folding and hierarchical assembly of molecules into well-defined supramolecular structures is a rapidly advancing field of research, drawing inspiration from the intricate architectures found in biological systems. Aromatic hydrazides, a class of compounds to which this compound belongs, have emerged as promising building blocks for the construction of such complex assemblies. These molecules possess inherent directionality and the capacity for specific, non-covalent interactions, which are crucial for achieving controlled self-organization.

The fundamental principle governing the assembly of hydrazide derivatives is the formation of strong, directional hydrogen bonds between the hydrazide units. This interaction promotes the formation of linear, tape-like structures or cyclic oligomers. researchgate.netnih.gov The precise arrangement of these hydrogen bonds can be influenced by the substitution pattern on the aromatic rings, allowing for a degree of "programming" into the molecular design. For instance, the strategic placement of alkoxy groups on the aromatic spacer can dictate the regioselectivity of noncovalent synthesis, leading to the selective formation of one out of several possible isomeric cyclic hexamers. researchgate.netnih.gov This highlights the potential for precise control over the "in" or "out" orientation of functional groups within the final assembly. researchgate.netnih.gov

Beyond simple hydrogen bonding, the aromatic moieties of hydrazide derivatives play a critical role in the hierarchical assembly process. π-π stacking interactions between the aromatic rings of adjacent hydrazide units or between assembled tapes contribute to the stability and dimensionality of the resulting supramolecular polymers. rsc.orgrsc.org This interplay between hydrogen bonding and aromatic stacking can lead to the formation of higher-order structures, such as fibrils and gels. researchgate.net The gelation process often involves the initial head-to-head stacking of hydrazide foldamers into long columnar alignments, which then bundle together to form the gelating fibrils through the interdigitation of alkyl side chains. researchgate.net

The concept of "foldamers," synthetic oligomers that adopt well-defined secondary structures, is central to understanding the programmed assembly of hydrazide derivatives. researchgate.netnih.gov By analogy, derivatives of this compound, with their aromatic phenyl group, could be designed to fold into specific conformations driven by a combination of intramolecular hydrogen bonds and aromatic interactions. The introduction of chiral centers, such as the one inherent in this compound, can impart helicity to the folded structures, leading to the formation of chiral supramolecular assemblies. rsc.org This opens up possibilities for creating functional materials with chiroptical properties or for applications in asymmetric catalysis.

The table below summarizes key interactions and resulting structures in the assembly of aromatic hydrazide derivatives, which can be extrapolated to envision the potential of this compound systems.

| Interaction Type | Description | Resulting Structure |

| Hydrogen Bonding | Strong, directional interaction between N-H and C=O groups of the hydrazide backbone. | Linear tapes, cyclic oligomers. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilization of assembled structures, formation of columnar stacks. |

| Van der Waals Forces | Interdigitation of alkyl side chains. | Bundling of fibrils, gel formation. |

| Chiral Interactions | Influence of stereocenters on the overall assembly. | Helical structures, chiral aggregates. |

Catalytic Applications of this compound-Metal Complexes

Hydrazide and its derivatives, such as hydrazones, are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.netresearchgate.net These metal complexes have garnered significant attention for their potential applications in catalysis. mdpi.comnih.gov The coordination of the hydrazide moiety to a metal center can modulate the metal's electronic properties and create a specific coordination environment, which are key factors in determining catalytic activity and selectivity.

Exploration of Catalytic Activities in Organic Reactions

While specific catalytic applications of this compound-metal complexes are not extensively documented, the broader class of hydrazone and benzohydrazide complexes has shown promise in various organic transformations. nih.govresearchgate.net A notable example is their use in oxidation reactions. For instance, transition metal complexes of Schiff bases derived from benzohydrazide have been successfully employed as catalysts for the oxidation of aniline. nih.govresearchgate.net In such reactions, all tested complexes demonstrated 100% selectivity in producing azobenzene, with some complexes exhibiting high catalytic activity. nih.govresearchgate.net This suggests that metal complexes of this compound could potentially exhibit similar catalytic prowess in oxidation chemistry.

The catalytic activity of these complexes is influenced by several factors, including the nature of the metal ion, the coordination geometry, and the electronic and steric properties of the hydrazide ligand. The phenylpropane group in this compound, for example, could influence the solubility and stability of the catalyst, as well as the stereochemical outcome of the reaction.

The table below outlines potential organic reactions where this compound-metal complexes could be explored as catalysts, based on the known activities of related hydrazone and hydrazide complexes.

| Reaction Type | Potential Substrates | Potential Products | Rationale |

| Oxidation | Alcohols, anilines | Aldehydes/ketones, azobenzenes | Demonstrated activity of related hydrazide/hydrazone complexes. |

| Reduction | Ketones, imines | Alcohols, amines | Potential for metal-hydride mediated transformations. |

| C-C Coupling | Aryl halides, alkenes | Biaryls, substituted alkenes | Versatility of transition metal catalysts in cross-coupling reactions. |

Further research into the synthesis and characterization of this compound-metal complexes is warranted to fully explore their catalytic potential in these and other organic reactions.

Enantioselective Catalysis Utilizing Chiral Hydrazide Ligands

The development of catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Chiral ligands play a pivotal role in this field by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. cam.ac.ukmdpi.com Given that this compound is an inherently chiral molecule, its derivatives are attractive candidates for the development of new chiral ligands for asymmetric catalysis.

The transition-metal-catalyzed asymmetric hydrogenation of prochiral substrates, such as hydrazones, is an efficient method for the synthesis of chiral hydrazines. nih.govacs.orgchemistryviews.org Catalysts based on noble metals like rhodium, iridium, and palladium have been extensively studied for this purpose. acs.org More recently, there has been a growing interest in developing catalysts based on more earth-abundant and less expensive metals like nickel. nih.govchemistryviews.org Efficient nickel-catalyzed asymmetric hydrogenation of hydrazones has been achieved using chiral phosphine ligands, affording chiral hydrazines in high yields and with excellent enantioselectivities. chemistryviews.org

The success of these catalytic systems relies on the ability of the chiral ligand to effectively transfer its stereochemical information to the substrate during the catalytic cycle. A chiral ligand derived from this compound could coordinate to a metal center, creating a well-defined chiral pocket. This chiral environment would then favor the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer of the product.

The table below presents a hypothetical example of an enantioselective reaction that could be catalyzed by a chiral this compound-metal complex, along with the key parameters that would need to be optimized.

| Reaction | Substrate | Product | Key Optimization Parameters |

| Asymmetric Hydrogenation | Acetophenone hydrazone | 1-Phenylethanehydrazine | Metal precursor, chiral ligand structure, solvent, temperature, hydrogen pressure. |

The design and synthesis of novel chiral ligands based on the this compound scaffold, followed by their application in asymmetric catalysis, represents a promising avenue for future research. The steric and electronic properties of the ligand could be fine-tuned by introducing different substituents on the phenyl ring or at the nitrogen atoms to optimize both the catalytic activity and the enantioselectivity of the resulting metal complexes.

Investigation of Molecular Mechanisms in Biological Systems Conceptual and Methodological Focus

Principles of Molecular Interaction with Biological Macromolecules

The interaction between a small molecule ligand, such as 2-phenylpropanehydrazide, and a biological macromolecule (e.g., a protein or enzyme) is governed by a series of non-covalent forces. A detailed understanding of these interactions is crucial for interpreting cellular processes and for the rational design of therapeutic agents frontiersin.org. These interactions include ionic bonds, hydrogen bonds, and van der Waals forces, which collectively determine the stability and specificity of the ligand-receptor complex frontiersin.orgunina.it.

The functional groups within a molecule dictate its interaction potential. The hydrazide moiety (-CONHNH₂), a key feature of this compound, is particularly significant. It can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen) unina.it. This dual capability allows it to form specific, directionally-oriented bonds with amino acid residues in the binding site of a protein, contributing to the stability of the complex unina.it. For instance, crystal structure analysis of a derivative of 2-(4-isobutylphenyl)propanehydrazide reveals that intermolecular N—H⋯O hydrogen bonds are critical in forming stable dimeric structures nih.gov.

Methodologies for Studying Enzyme-Ligand Interactions

A variety of experimental and computational techniques are employed to characterize the binding of ligands like this compound to enzymes rsc.orgbohrium.com. These methods provide insights into binding affinity, the specific residues involved in the interaction, and the conformational changes that may occur upon binding nih.gov.

Computational and In Silico Methods: Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction bohrium.com. Studies on derivatives of 2-(4-isobutylphenyl)propanehydrazide (ibuprofen hydrazide) targeting the cyclooxygenase-2 (COX-2) enzyme have demonstrated the utility of this approach. Docking simulations predicted that the hydrazide group binds to the COX-2 active site in a manner analogous to the carboxylic acid group of the parent ibuprofen molecule mdpi.com. These simulations identified key hydrogen bonding interactions with specific amino acid residues, such as TYR 385 and THR-212, and calculated the binding energies, which correlate with inhibitory potential mdpi.comnih.gov. Further computational methods, including Density Functional Theory (DFT) and molecular dynamics simulations, are used to understand the electronic properties of the ligand and the dynamic stability of the enzyme-ligand complex over time nih.govresearchgate.net.

Enzyme Inhibition Assays: In vitro enzyme assays are essential for quantifying the functional effect of a ligand on its target enzyme. These assays measure the concentration of the inhibitor required to reduce enzyme activity by half (IC₅₀), a key indicator of potency. For example, various hydrazide-hydrazone derivatives have been evaluated for their inhibitory activity against Tropomyosin Receptor Kinase A (TRKA), with some compounds demonstrating IC₅₀ values in the nanomolar range nih.gov.

Spectroscopic and Structural Analysis: Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are used to confirm the chemical structure and purity of synthesized hydrazide derivatives nih.govnih.gov. X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in both the ligand and the enzyme-ligand complex, confirming the interactions predicted by docking studies nih.govresearchgate.net. Hirshfeld surface analysis can further quantify the various intermolecular interactions that stabilize the crystal packing nih.gov.

| Compound/Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Citation(s) |

| Ibuprofen | COX-2 | -5.33 | THR-212 | mdpi.comnih.gov |

| (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene)propane hydrazide (IA) | COX-2 | -6.48 | TYR-385 | mdpi.com |

| Ibuprofen Hydrazide (HI) | COX-2 | -5.77 | THR-212, PHE-210 | nih.gov |

Approaches to Characterizing Receptor Binding Profiles

Determining the receptor binding profile of a compound is essential for understanding its pharmacological effects, including its primary mechanism of action and potential off-target activities nih.gov. The binding affinity for a receptor is typically described by the dissociation constant (Kᵢ), which represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium nih.gov.

Radioligand Competition Assays: This is a standard method to determine the binding affinity of a test compound. The assay measures the ability of the unlabeled compound to compete with a known radiolabeled ligand for binding to a specific receptor. This approach was used to evaluate a series of bifunctional peptides linked by a hydrazide moiety, determining their binding affinities for both opioid and cholecystokinin (CCK) receptors nih.gov.

Affinity-Based Labeling: This strategy uses modified ligands to covalently label and identify their binding partners. Hydrazide-containing probes, such as biotin hydrazide, are particularly useful for this purpose. The hydrazide group can react specifically with aldehyde or ketone groups on glycoproteins or oxidized proteins, forming a stable hydrazone linkage nih.govinterchim.fr. This allows the target protein to be "tagged" with biotin, enabling its subsequent purification and identification via avidin affinity chromatography and mass spectrometry nih.gov. This method is valuable for identifying previously unknown receptors or interacting proteins from complex biological samples nih.gov.

In Silico Profiling: Computational methods are increasingly used to predict the binding profile of a compound across a wide panel of known receptors. Based on the ligand's structure, these tools can forecast potential interactions, helping to prioritize experimental testing and identify potential off-target effects that could lead to side effects nih.govmdpi.com. This bioinformatic approach provides a comprehensive, albeit predictive, view of a compound's receptor binding landscape mdpi.com.

Elucidation of Molecular Pathways Mediated by Hydrazide Interactions